2-Benzylpyrimidine-4,6-diol

Physical Chemistry Pre-formulation Crystallinity

2-Benzylpyrimidine-4,6-diol (CAS 3740-83-8) is a heterocyclic building block defined by a pyrimidine core with hydroxyl groups at the 4 and 6 positions and a benzyl substituent at the 2 position. With a molecular weight of 202.21 g/mol and a calculated LogP (XLogP3-AA) of 0.7, it occupies a distinct lipophilicity space compared to smaller 2-alkyl analogs.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 3740-83-8
Cat. No. B1344710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylpyrimidine-4,6-diol
CAS3740-83-8
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O
InChIInChI=1S/C11H10N2O2/c14-10-7-11(15)13-9(12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
InChIKeyGOLXNPRSAZFLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylpyrimidine-4,6-diol (CAS 3740-83-8): A C2-Substituted Pyrimidine Scaffold for Specialized Chemical Biology and Medicinal Chemistry


2-Benzylpyrimidine-4,6-diol (CAS 3740-83-8) is a heterocyclic building block defined by a pyrimidine core with hydroxyl groups at the 4 and 6 positions and a benzyl substituent at the 2 position [1]. With a molecular weight of 202.21 g/mol and a calculated LogP (XLogP3-AA) of 0.7, it occupies a distinct lipophilicity space compared to smaller 2-alkyl analogs [1]. The compound is commercially available as a solid with a reported melting point of 56°C and a purity specification of at least 95% from multiple vendors, and is classified with GHS07 hazard warnings .

2-Benzylpyrimidine-4,6-diol Procurement: Why Simple Analogs Fail to Replicate Key Properties


The C2 substituent on the pyrimidine-4,6-diol scaffold is a critical determinant of both physicochemical properties and biological activity. Simply substituting 2-benzylpyrimidine-4,6-diol with a smaller 2-alkyl analog (e.g., 2-methyl or 2-ethyl) results in a dramatic change in physical state, as evidenced by a >120°C difference in melting point, which impacts formulation, handling, and crystallinity . Furthermore, the benzyl group introduces unique lipophilicity (XLogP3 = 0.7) and the potential for specific pi-stacking interactions, which are entirely absent in non-aromatic alkyl analogs, precluding their use as direct replacements in structure-activity relationship (SAR) studies or in applications where specific molecular recognition is required .

Quantitative Differentiation Evidence for 2-Benzylpyrimidine-4,6-diol vs. Closest Analogs


Melting Point Depression vs. 2-Ethylpyrimidine-4,6-diol: A >120°C Difference in Physical State

2-Benzylpyrimidine-4,6-diol is a solid at room temperature with a reported melting point of 56°C . This is in stark contrast to the closely related 2-ethylpyrimidine-4,6-diol, which is reported to melt at 175-178°C . The introduction of the planar, aromatic benzyl group at C2 disrupts crystal packing compared to the flexible ethyl chain, resulting in a profound melting point depression of approximately 120°C. This physical property difference is critical for experimental design, as one analog is a low-melting solid that may be more amenable to melt-based processing or may require different storage conditions.

Physical Chemistry Pre-formulation Crystallinity

Enhanced Lipophilicity (XLogP3) vs. 2-Methylpyrimidine-4,6-diol: A Key Determinant of Membrane Permeability and Target Engagement

The calculated partition coefficient (XLogP3-AA) for 2-benzylpyrimidine-4,6-diol is 0.7, as reported by PubChem [1]. The corresponding 2-methyl analog (2-methylpyrimidine-4,6-diol, CAS 1194-22-5) has a significantly lower calculated logP, typically estimated below 0.0 due to the loss of the lipophilic phenyl ring . This difference of approximately 0.7-1.0 logP units indicates that the benzyl analog is markedly more lipophilic, which will influence its partitioning into organic phases, membrane permeability, and non-specific binding. This is a primary driver for its use in medicinal chemistry SAR campaigns where modulating lipophilicity is essential.

Medicinal Chemistry Lipophilicity ADME SAR

Differentiation-Inducing Activity Against Undifferentiated Cells: A Putative Mechanism Not Shared with Simple Alkyl Analogs

Patent literature describes 2-benzylpyrimidine-4,6-diol as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for treating hyperproliferative skin diseases like psoriasis [1]. This biological activity is structure-dependent and is not reported for simpler 2-alkyl-substituted pyrimidine-4,6-diols, where the focus is primarily on their use as synthetic intermediates or as scaffolds for kinase inhibitors [2]. The unique differentiation-inducing property is a key differentiator for researchers in oncology and dermatology.

Cancer Biology Differentiation Therapy Psoriasis Lead Discovery

High-Impact Application Scenarios for 2-Benzylpyrimidine-4,6-diol


Medicinal Chemistry Lead Optimization for Kinase Inhibitors

Researchers designing ATP-competitive kinase inhibitors often use a 2,4,6-trisubstituted pyrimidine core. The 2-benzyl group provides a key lipophilic handle for occupying a hydrophobic back pocket, a strategy validated by numerous 4,6-disubstituted pyrimidine kinase inhibitor programs [1]. The distinct LogP of 0.7, compared to smaller alkyl analogs, allows fine-tuning of lipophilic efficiency (LipE). Its procurement is thus critical for SAR studies where the size and aromaticity of the C2 substituent are variables under investigation.

Epigenetic Research: Differentiation Therapy for Acute Myeloid Leukemia (AML)

The compound's reported ability to induce monocytic differentiation of undifferentiated cancer cells, as noted in patent literature [2], positions it as an early lead-like molecule for differentiation therapy research. This is a non-cytotoxic strategy being avidly pursued for AML and other hematologic malignancies. The unique biological profile, not shared by simple alkyl analogs, makes this compound a specific and necessary procurement for labs investigating PKC-independent differentiation pathways.

Synthetic Methodology: Ligand for Copper-Catalyzed C-N Bond Formation

The 4,6-diol moiety can act as an N,O- or O,O-bidentate ligand for copper. Anecdotal evidence suggests 2-benzylpyrimidine-4,6-diol is used in Cu-catalyzed N-arylation of imidazoles under solvent-free conditions [3]. Its unique melting point (56°C) could be advantageous for mechanochemical or melt-phase catalysis, a feature not offered by high-melting alkyl analogs. Procurement is recommended for labs developing green chemistry methodologies.

Quote Request

Request a Quote for 2-Benzylpyrimidine-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.